molecular formula C17H12F2N2O3 B14211621 3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione CAS No. 828932-21-4

3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione

Cat. No.: B14211621
CAS No.: 828932-21-4
M. Wt: 330.28 g/mol
InChI Key: MHOJETWZYBHPBI-UHFFFAOYSA-N
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Description

3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrole-2,5-dione core with a phenyl group and a difluoromethoxy-substituted aniline moiety. Its distinct structure makes it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione typically involves the following steps:

    Formation of the Pyrrole-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.

    Attachment of the Difluoromethoxy-Aniline Moiety: This step involves the reaction of the pyrrole-2,5-dione intermediate with 4-(difluoromethoxy)aniline under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halides and bases (e.g., sodium hydroxide) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and the development of new materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethoxy)aniline
  • 4-(Difluoromethoxy)aniline
  • 2-(Difluoromethoxy)aniline

Uniqueness

3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione stands out due to its combination of a pyrrole-2,5-dione core with a difluoromethoxy-substituted aniline and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

828932-21-4

Molecular Formula

C17H12F2N2O3

Molecular Weight

330.28 g/mol

IUPAC Name

3-[4-(difluoromethoxy)anilino]-4-phenylpyrrole-2,5-dione

InChI

InChI=1S/C17H12F2N2O3/c18-17(19)24-12-8-6-11(7-9-12)20-14-13(15(22)21-16(14)23)10-4-2-1-3-5-10/h1-9,17H,(H2,20,21,22,23)

InChI Key

MHOJETWZYBHPBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC2=O)NC3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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